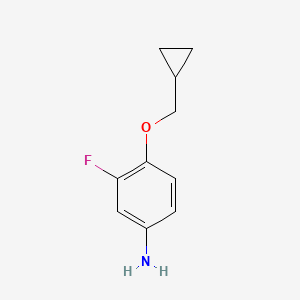
4-(Cyclopropylmethoxy)-3-fluoroaniline
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-3-fluoroaniline is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Imaging Applications
Fluorophores, including those modified with fluorine atoms, are extensively used in molecular imaging for cancer diagnosis and research. Their application in optical imaging allows for the real-time detection of cancer using relatively inexpensive and portable equipment. The safety and efficacy of these fluorophores are of paramount importance for their administration in patients, underscoring the necessity of thorough toxicity investigations before clinical application (Alford et al., 2009).
Drug Development and Synthesis
Fluorinated compounds play a crucial role in the development of new pharmaceuticals due to their unique properties, such as enhanced stability and binding affinity. The synthesis and evaluation of ligands for D2-like receptors, which include arylcycloalkylamines with fluorine substitutions, demonstrate the importance of fluorinated pharmacophoric groups in enhancing the potency and selectivity of drugs acting on the central nervous system (Sikazwe et al., 2009).
Understanding Drug Mechanisms
Research on fluorinated analogues of psychoactive substances provides insights into their pharmacodynamics, neurotoxicity, and potential therapeutic applications. Studies on the neurochemistry and neurotoxicity of MDMA (3,4-Methylenedioxymethamphetamine) and related compounds shed light on the acute and long-term effects of these substances on serotonin and dopamine neurotransmission, which are critical for developing safer and more effective therapeutic agents (McKenna & Peroutka, 1990).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with transforming growth factor-β1 (tgf-β1), a protein that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
Compounds with similar structures have been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . These proteins are involved in the Epithelial-Mesenchymal Transformation (EMT) process, suggesting that CFPA may have a similar mechanism of action .
Biochemical Pathways
, related compounds have been shown to impact the TGF-β1/Smad pathway. This pathway is involved in the regulation of cell growth and differentiation, and its dysregulation can lead to fibrosis and cancer .
Pharmacokinetics
Fluorinated compounds are known to enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .
Result of Action
Similar compounds have been shown to inhibit tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that CFPA may have similar effects.
Action Environment
The interaction of similar compounds with their local environment has been shown to strongly influence their fluorescence spectrum
Safety and Hazards
Orientations Futures
The future directions for research on 4-Cyclopropylmethoxy-3-fluorophenylamine could involve further exploration of its potential applications in various fields, as well as detailed studies of its synthesis, structure, and properties. Additionally, research could focus on its biological effects and potential therapeutic uses .
Analyse Biochimique
Cellular Effects
The effects of 4-Cyclopropylmethoxy-3-fluorophenylamine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, 4-Cyclopropylmethoxy-3-fluorophenylamine can alter gene expression patterns, thereby impacting the production of proteins and other essential biomolecules .
Molecular Mechanism
At the molecular level, 4-Cyclopropylmethoxy-3-fluorophenylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 4-Cyclopropylmethoxy-3-fluorophenylamine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclopropylmethoxy-3-fluorophenylamine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to 4-Cyclopropylmethoxy-3-fluorophenylamine can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Cyclopropylmethoxy-3-fluorophenylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
4-Cyclopropylmethoxy-3-fluorophenylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the rate of biochemical reactions by modulating enzyme activity, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 4-Cyclopropylmethoxy-3-fluorophenylamine is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its availability to different cellular compartments. Understanding the transport and distribution of 4-Cyclopropylmethoxy-3-fluorophenylamine is crucial for elucidating its overall biological effects .
Subcellular Localization
The subcellular localization of 4-Cyclopropylmethoxy-3-fluorophenylamine plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of 4-Cyclopropylmethoxy-3-fluorophenylamine is essential for comprehending its role in cellular processes .
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVCNCVXXUJMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268359 | |
| Record name | 4-(Cyclopropylmethoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937598-42-0 | |
| Record name | 4-(Cyclopropylmethoxy)-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropylmethoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
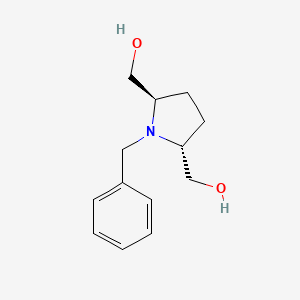



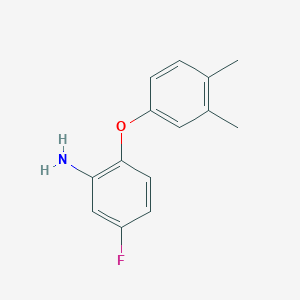


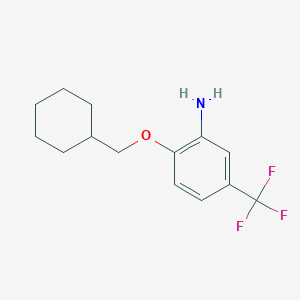
![6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169430.png)
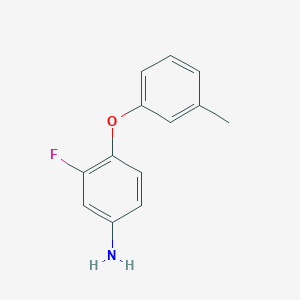


![[4-(4-Pyridin-2-ylpiperazin-1-yl)benzyl]amine](/img/structure/B3169451.png)
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169457.png)
